An In-depth Technical Guide to the Spectral Properties of NBD-amine
An In-depth Technical Guide to the Spectral Properties of NBD-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-nitrobenz-2-oxa-1,3-diazol-4-amine (NBD-amine) and its derivatives are small, environmentally sensitive fluorophores widely utilized in biological and biochemical research.[1][2] The 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold is notable for its compact size and favorable photophysical properties.[3] NBD-based compounds are particularly valued for their solvatochromic behavior, where their fluorescence emission is highly dependent on the polarity of the local microenvironment.[2][4][5] This property makes them invaluable tools for probing protein structure, function, and dynamics, as well as for developing fluorescent probes and chemosensors.[1][6] This guide provides a comprehensive overview of the spectral properties of NBD-amine, detailed experimental protocols for their characterization, and logical workflows for their application.
Core Spectral Properties
The fluorescence of NBD-amine arises from an intramolecular charge transfer (ICT) transition between the electron-donating amino group and the electron-withdrawing nitro group.[7] This "push-pull" electronic structure is responsible for its sensitivity to the surrounding solvent polarity.[6] In aqueous or highly polar environments, NBD-amine derivatives are typically weakly fluorescent.[8][9] However, upon moving to a nonpolar or hydrophobic environment, such as a lipid membrane or a protein binding pocket, their fluorescence quantum yield and lifetime increase significantly, accompanied by a blue shift (a shift to shorter wavelengths) in the emission maximum.[4][8][10]
The following tables summarize the key spectral properties of NBD-amine and its derivatives in various solvents. It is important to note that the exact spectral characteristics can vary depending on the specific amine derivative (primary, secondary, or tertiary) and the solvent system.
| Derivative Type | Solvent | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Reference(s) |
| Primary Aliphatic Amine | Methanol | 465 nm | 535 nm | 22,000 cm⁻¹M⁻¹ | 0.3 | [8][10] |
| Secondary Aliphatic Amine | Methanol | 485 nm | 540 nm | 25,000 cm⁻¹M⁻¹ | <0.1 | [8][10] |
| NBD-amine | TRIS buffer (pH 7.8) | 472 nm | 555 nm | Not Specified | Not Specified | [11] |
| NBD-TMA | Not Specified | 458 nm | 530 nm | ~13,000 cm⁻¹M⁻¹ | Not Specified | [12] |
| NBD Conjugates | Not Specified | 466 nm | 535 nm | Not Specified | Variable | [13] |
| NBD-ethylenediamine | Methanol | 466 nm | 535 nm | Not Specified | Not Specified | [14] |
| NBD-labeled Serotonin Analogs in Various Solvents | Tetrahydrofuran | Acetone | Isopropanol | Ethanol | Methanol | Dimethyl Sulfoxide | Reference(s) |
| Emission Max (λem) | 525 nm | 530 nm | 535 nm | 540 nm | 545 nm | 550 nm | [15] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of NBD-amine derivatives and the characterization of their spectral properties.
The synthesis of NBD-amine derivatives is typically achieved through the reaction of a primary or secondary amine with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) or the more reactive 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F).[8][16]
Materials:
-
4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)
-
Primary or secondary amine of interest
-
Sodium bicarbonate
-
Water
-
1 N HCl
Procedure:
-
Dissolve the amine of interest (1.0 mmol) and sodium bicarbonate (3.0 mmol) in water.
-
In a separate flask, dissolve NBD-Cl (1.0 mmol) in acetonitrile.
-
Add the NBD-Cl solution dropwise to the amine solution.
-
Incubate the reaction mixture at 55°C for 1 hour.[17]
-
Evaporate the acetonitrile under reduced pressure.
-
Adjust the pH of the aqueous reaction mixture to approximately 2.0 using 1 N HCl.[17]
-
Concentrate the mixture to dryness.
-
Purify the resulting NBD-amine derivative using silica (B1680970) gel column chromatography.[18]
1. Absorption Spectroscopy
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the purified NBD-amine derivative (e.g., 1 mM) in a suitable solvent like DMSO or acetonitrile.[6]
-
Prepare a series of dilutions of the stock solution in the solvent of interest to determine the molar extinction coefficient.
-
Record the absorption spectrum of each dilution over a relevant wavelength range (e.g., 300-600 nm).
-
Identify the wavelength of maximum absorbance (λabs).[17]
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
2. Fluorescence Spectroscopy
Instrumentation:
-
Fluorometer
Procedure:
-
Prepare a dilute solution of the NBD-amine derivative in the solvent of interest. The absorbance at the excitation wavelength should generally be kept below 0.1 to avoid inner filter effects.
-
Set the excitation wavelength to the determined λabs.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 480-700 nm).
-
Identify the wavelength of maximum emission (λem).[17]
3. Quantum Yield Determination
Procedure:
-
The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield (e.g., Rhodamine B in ethanol, Φ = 0.89).[18]
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the NBD-amine sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[18]
Signaling Pathways and Experimental Workflows
NBD-amine derivatives are frequently used as fluorogenic reagents, where the non-fluorescent or weakly fluorescent reagent reacts with an analyte to produce a highly fluorescent product.[7] A common application is the detection of amines and thiols.
The following diagram illustrates a typical experimental workflow for using an NBD-based probe to detect a target analyte, such as hydrogen sulfide (B99878) (H₂S), which triggers a fluorescent response.
Caption: General workflow for analyte detection using a fluorogenic NBD-based probe.
NBD amines can also be used as quenching groups in probe design.[7] The inherent weak fluorescence of some NBD derivatives and the quenching ability of the nitro group are utilized in these systems.[7][19] For instance, a probe might consist of a fluorophore linked to an NBD amine. Upon reaction with a specific analyte, the NBD moiety is cleaved, releasing the fluorophore and leading to a significant increase in fluorescence.
Caption: Turn-on fluorescence mechanism via cleavage of an NBD-amine quenching group.
References
- 1. IANBD ester | 67013-48-3 | Benchchem [benchchem.com]
- 2. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. benchchem.com [benchchem.com]
- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thermofisher.com [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. NBD-amine - CAS-Number 10199-91-4 - Order from Chemodex [chemodex.com]
- 12. NBD-TMA - Wikipedia [en.wikipedia.org]
- 13. Amine-reactive, environment-sensitive fluorophores—Table 1.13 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. biotium.com [biotium.com]
- 15. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
